molecular formula C13H12F3NO B2680505 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile CAS No. 1393330-54-5

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile

Cat. No.: B2680505
CAS No.: 1393330-54-5
M. Wt: 255.24
InChI Key: IHVXIDFJCFJAPR-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile is a tetrahydropyran (oxane) derivative featuring a carbonitrile group at the 4-position and a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, influencing the compound’s electronic properties and reactivity. Such compounds are of interest in medicinal chemistry and materials science due to the metabolic stability imparted by the -CF₃ group and the versatility of the carbonitrile functionality .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO/c14-13(15,16)11-4-2-1-3-10(11)12(9-17)5-7-18-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVXIDFJCFJAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The exact methods can vary depending on the scale of production and the specific requirements of the end product. the use of advanced catalytic systems and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group into primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or receptor modulation. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-{[4-(Trifluoromethyl)phenyl]methyl}oxane-4-carbonitrile (CAS: 1393330-51-2)
  • Structure : Para-trifluoromethylphenyl group connected via a methylene (-CH₂-) bridge to the oxane ring.
  • Molecular Weight: 269.26 g/mol (C₁₄H₁₄F₃NO).
  • Key Differences: The para-substitution reduces steric hindrance compared to the ortho-substituted target compound.
  • Applications : Used in crystallography and small-molecule refinement studies (e.g., SHELX software applications) .
4-(4-(Benzyloxy)phenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1382486-54-5)
  • Structure : Para-benzyloxy substituent on the phenyl ring.
  • Molecular Weight: 293.36 g/mol (C₁₉H₁₉NO₂).
  • Key Differences :
    • The benzyloxy (-OCH₂C₆H₅) group introduces polarizability and hydrogen-bonding capacity, improving solubility in polar solvents.
    • Lacks the electron-withdrawing -CF₃ group, altering reactivity in electrophilic substitutions.
  • Applications : Intermediate in fine chemical synthesis .

Ring System Modifications

1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS: 56326-98-8)
  • Structure: Cyclohexanone ring with a 4-fluorophenyl substituent.
  • Molecular Weight: 229.24 g/mol (C₁₃H₁₂FNO).
  • Key Differences: The cyclohexanone ring introduces a ketone group, enabling nucleophilic addition reactions. Fluorine substituent is less electron-withdrawing than -CF₃, reducing resonance stabilization.
  • Applications : Explored in pharmaceutical intermediates for its ketone reactivity .
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Structure: Chromene ring system with amino and methylphenyl groups.
  • Molecular Weight : 280.33 g/mol (C₁₇H₁₆N₂O₂).
  • Key Differences: The amino (-NH₂) group facilitates hydrogen bonding, enhancing solubility and biological interactions. Chromene core may confer fluorescence properties, useful in materials science.
  • Applications : Antimicrobial and antifungal agents .

Functional Group Variations

2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • Structure : Pyrimidine ring with chloro, fluoro, and methoxy substituents.
  • Molecular Weight: Not explicitly provided (estimated ~370 g/mol).
  • Key Differences :
    • The pyrimidine ring system enables π-π stacking interactions, relevant in drug-DNA binding.
    • Multiple substituents (-Cl, -F, -OCH₃) create a multifunctional profile for targeted bioactivity.
  • Applications : Investigated in experimental oncology .

Research Implications and Gaps

  • Synthetic Challenges : The ortho-substituted trifluoromethyl group in the target compound may complicate synthesis due to steric effects, whereas para-substituted analogs (e.g., ) are more commonly reported .
  • Biological Activity : Fluorinated carbonitriles (e.g., ) often exhibit enhanced bioavailability, but the target compound’s ortho-substitution may limit metabolic degradation pathways .
  • Data Limitations : Experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence, highlighting a need for further characterization.

Biological Activity

4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxane structure and a carbonitrile group. The presence of the trifluoromethyl group enhances lipophilicity, which can affect its interaction with biological membranes and proteins.

Property Description
Molecular Formula C12H10F3N
Molecular Weight 233.22 g/mol
Solubility Moderate solubility in organic solvents
Lipophilicity Enhanced due to the trifluoromethyl group

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group allows the compound to fit into hydrophobic pockets of proteins, potentially leading to enzyme inhibition or receptor modulation. Such interactions can influence various biological pathways, including those related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways that may be beneficial in treating certain diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for treating conditions characterized by inflammation.
  • Anticancer Activity : Research has explored its potential as an anticancer agent, particularly through mechanisms involving apoptosis induction in cancer cells.

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of this compound:

  • Study on Enzyme Interactions : A study demonstrated that this compound could effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses. The inhibition was quantified using enzyme assays, revealing IC50 values that indicate significant potency against these targets.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could induce cell death at certain concentrations, suggesting its potential utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-[2-(Trifluoromethyl)phenyl]oxane-4-carbonitrile, and how can reaction conditions be controlled to minimize side products?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution, cyclization, and nitrile introduction. Key steps include:

  • Use of trifluoromethylphenyl precursors under inert atmospheres (e.g., nitrogen or argon) to prevent degradation .
  • Solvent selection (e.g., THF or DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Temperature control (35–60°C) to balance reaction rate and selectivity .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can the structure and purity of this compound be reliably characterized?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves stereochemistry and confirms the oxane ring conformation (e.g., chair vs. boat) .
  • NMR Spectroscopy :
  • 1^1H NMR: Peaks at δ 4.2–4.5 ppm (oxane protons) and δ 7.5–8.0 ppm (aromatic trifluoromethylphenyl group) .
  • 19^{19}F NMR: Single peak near δ -60 ppm confirms the trifluoromethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ or [M+Na]+^+ .

Q. What are the key reactivity profiles of the oxane ring and nitrile group in this compound?

  • Oxane Ring :

  • Prone to acid-catalyzed ring-opening reactions (e.g., with H2_2SO4_4) to form diols or ketones .
    • Nitrile Group :
  • Hydrolyzes to carboxylic acids under strong acidic/basic conditions (e.g., KMnO4_4/H2_2SO4_4) .
  • Reduces to primary amines via catalytic hydrogenation (Pd/C, H2_2) or LiAlH4_4 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the pharmacological activity of this compound?

  • Approach :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to analyze electron density at the nitrile and trifluoromethyl groups, which influence binding affinity .
  • Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The oxane ring’s conformation may sterically hinder binding in certain active sites .
    • Validation : Compare computational results with in vitro enzyme inhibition assays (IC50_{50} values) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

  • Case Study : Discrepancies in IC50_{50} values for trifluoromethyl-containing analogs may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Solubility Issues : Use of DMSO vs. aqueous buffers affects compound bioavailability .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced selectivity?

  • Key Modifications :

  • Oxane Ring Substitution : Introduce methyl or fluorine at C-2 to modulate lipophilicity and metabolic stability .
  • Nitrile Replacement : Substitute with tetrazole or amide to alter hydrogen-bonding capacity .
    • Experimental Design :
  • Synthesize analogs via parallel synthesis.
  • Test in vitro against primary and off-target proteins to quantify selectivity ratios .

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